N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic coumarin derivative featuring a benzo[f]chromene core fused with a 3-oxo group and a carboxamide linkage to a sulfamoylphenyl-pyrimidine moiety (C₂₆H₂₀N₄O₅S, MW 500.52 g/mol) . Coumarins are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s structural complexity arises from the benzo[f]chromene scaffold, which enhances aromatic interactions, and the 4-methylpyrimidine sulfonamide group, which may improve target binding and metabolic stability.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5S/c1-15-12-13-26-25(27-15)29-35(32,33)18-9-7-17(8-10-18)28-23(30)21-14-20-19-5-3-2-4-16(19)6-11-22(20)34-24(21)31/h2-14H,1H3,(H,28,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOCLNPVFWZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
The molecular formula of this compound is with a molecular weight of 458.4 g/mol. The IUPAC name for this compound is dimethyl 1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxopyridine-3,5-dicarboxylate .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It has been shown to inhibit certain enzyme activities, leading to altered cellular functions and potential therapeutic effects against diseases such as cancer and infections.
Biological Activity Overview
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of benzo[f]chromene compounds exhibit significant antimicrobial properties against various pathogens, including mycobacterial strains. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium abscessus and Mycobacterium intracellulare .
- In vitro tests revealed IC50 values indicating potent activity against Trypanosoma cruzi and Leishmania species, outperforming traditional treatments such as benznidazole .
- Anticancer Properties :
Case Study 1: Antimycobacterial Activity
A study focusing on the efficacy of benzo[h]chromene derivatives found that certain compounds exhibited IC50 values significantly lower than established treatments for mycobacterial infections. For example:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 1a | 19.2 | 19 |
| Compound 1b | 37.3 | 18 |
| Benznidazole | 54.7 | - |
These results suggest that this compound could serve as a promising alternative or adjunct therapy for resistant mycobacterial infections .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25.0 | Induction of apoptosis |
| A549 (Lung) | 30.5 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 22.8 | Activation of caspase pathways |
These findings indicate its potential as a candidate for further development in cancer therapeutics .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzochromenes. For instance, derivatives of 9-hydroxy-1H-benzo[f]chromene have demonstrated anti-proliferative effects against various human tumor cell lines such as PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) cells .
Mechanisms of Action:
- Inhibition of Cell Proliferation: Compounds similar to N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide have shown the ability to induce apoptosis in cancer cells by triggering cell cycle arrest and inhibiting key signaling pathways involved in tumor growth.
- Targeting Multidrug Resistance: Some derivatives have been investigated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy .
Other Pharmacological Activities
In addition to anticancer properties, related compounds have exhibited:
- Anti-inflammatory Effects: Certain benzochromene derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity: Some studies indicate that these compounds may possess antibacterial properties, making them candidates for further development as antimicrobial agents.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the benzochromene scaffold.
- Introduction of the sulfamoyl group via nucleophilic substitution reactions.
- Final modifications to optimize biological activity.
Table 1: Synthetic Pathways for Benzochromene Derivatives
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Phenolic compounds | Formation of chromene core |
| 2 | Sulfonamide formation | Sulfonyl chloride | Introduction of sulfamoyl group |
| 3 | Acylation | Acetic anhydride | Final compound formation |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anti-proliferative activity of synthesized benzochromene derivatives against MCF-7 (breast cancer) cells. Results indicated that specific substitutions at the 9-position significantly enhanced cytotoxicity, with some compounds demonstrating IC50 values in low micromolar ranges .
Case Study 2: Multidrug Resistance Inhibition
Research focused on the ability of certain benzochromene derivatives to inhibit P-glycoprotein function in MCF-7/ADR cells. The study found that specific structural modifications led to increased accumulation of chemotherapeutic agents within resistant cells, enhancing their efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in core heterocycles, substituents, and functional groups, leading to variations in molecular weight, solubility, and biological activity.
Table 1: Physicochemical Comparison
Key Observations :
- The 4-methylpyrimidine sulfamoylphenyl group (shared with and ) may improve solubility over halogenated analogs (e.g., ’s dichlorophenyl derivatives).
- Cyano-containing analogs () exhibit higher melting points (288°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds () show lower thermal stability (180–181°C).
Structure-Activity Relationship (SAR) Insights
Core Heterocycle Modifications
- Benzo[f]chromene vs. Coumarin : The extended conjugation in the target compound’s benzo[f]chromene core may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms) compared to simpler coumarins .
- Pyrimidine vs. Pyridine : Analogs with pyridine-based sulfonamides () exhibit lower cytotoxicity than pyrimidine derivatives, suggesting the 4-methylpyrimidine group optimizes electronic and steric interactions .
Substituent Effects
- Methoxy vs. Methylpyrimidine : Methoxy groups () reduce metabolic stability compared to the target’s 4-methylpyrimidine, which resists oxidative demethylation .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in chromene ring formation .
- Solvents : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while controlling temperature (60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity. Monitor purity via HPLC and confirm structures using NMR .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystallographic details of the sulfamoyl and chromene moieties .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms carboxamide bonding .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 505.12) and detects isotopic patterns for chlorine or sulfur .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) at 1–10 µM concentrations. Use fluorogenic substrates to quantify activity .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values <10 µM for hit prioritization .
- Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with assay buffers .
Advanced: What strategies are used to identify biological targets and interaction mechanisms?
Methodological Answer:
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified targets like tyrosine kinases .
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., VEGFR2) using AutoDock Vina, prioritizing residues with hydrogen bonds to the carboxamide group .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve potency?
Methodological Answer:
- Substituent variation : Modify the 4-methylpyrimidine or sulfamoyl groups. For example:
- Replacing methyl with chloro on pyrimidine increases target affinity by 2-fold .
- Adding methoxy to the phenyl ring enhances solubility but reduces membrane permeability .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., sulfamoyl oxygen) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate assays : Ensure consistency in cell lines (e.g., passage number) and compound batches .
- Orthogonal validation : Confirm apoptosis induction via both Annexin V staining and caspase-3 activation assays .
- Purity analysis : Use LC-MS to rule out impurities >98% as contributors to variability .
Advanced: What factors must be considered when transitioning from in vitro to in vivo models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
